4-(3-Aminopropyl)morpholin-3-one
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Overview
Description
4-(3-Aminopropyl)morpholin-3-one is an organic compound that features a morpholine ring substituted with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)morpholin-3-one typically involves the reaction of morpholine with 3-chloropropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-chloropropylamine attacks the morpholine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-(3-Aminopropyl)morpholin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)morpholin-3-one involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The morpholine ring provides structural stability and can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Another morpholine derivative with a different substitution pattern.
3-Morpholinopropylamine: A similar compound with an aminopropyl group attached to the morpholine ring.
Uniqueness
4-(3-Aminopropyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-(3-aminopropyl)morpholin-3-one |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6,8H2 |
InChI Key |
ZVHXUEFXXFOHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1CCCN |
Origin of Product |
United States |
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